molecular formula C4H6N2O2S B1213702 ZAPA

ZAPA

Cat. No.: B1213702
M. Wt: 146.17 g/mol
InChI Key: QEYNZJBVNYDZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZAPA is an organic compound characterized by the presence of a carbamimidoylthio group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZAPA typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with an α,β-unsaturated carboxylic acid derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Proteolytic Substrate Range and Reaction Conditions

ZapA cleaves diverse substrates under specific reaction conditions. Key findings include:

Substrate Diversity

  • Immunoglobulins : Degrades IgA1, IgA2, and IgG .

  • Extracellular Matrix Proteins : Hydrolyzes actin, β-tubulin, fibronectin, collagen, and laminin .

  • Complement System Proteins : Cleaves C1q and C3 .

  • Antimicrobial Peptides : Efficiently degrades human β-defensin 1 (hBD1) and dynorphin A .

Reaction Parameters

Typical reaction conditions involve:

  • pH : 6.0 (optimal activity) .

  • Temperature : 37°C .

  • Cofactor : Requires Zn²⁺ (0.5–2.0 μM ZnCl₂) .

  • Denaturation : Enhanced activity against heat-denatured substrates (e.g., IgA, IgG) .

Influence of Substrate Conformation on Proteolytic Efficiency

This compound exhibits higher activity against partially or fully denatured substrates:

SubstrateNative State Hydrolysis (%)Denatured State Hydrolysis (%)Method
IgA15–2095–100HPLC
IgG10–1590–95SDS-PAGE
hBD150 (16 hours)95 (4 hours)HPLC

Key Observations :

  • Heat denaturation (85°C) significantly accelerates hydrolysis compared to urea treatment .

  • Native proteins like BSA resist degradation under standard conditions .

Kinetic Analysis of Antimicrobial Peptide Degradation

This compound hydrolyzes hBD1 in a time-dependent manner:

Reaction Setup

  • Enzyme : 100 ng this compound.

  • Substrate : 50 μg hBD1 in 100 μl reaction volume .

  • Detection : Reverse-phase HPLC with Zorbax C8 column .

Kinetic Parameters

ParameterValue
Substrate (hBD1)3,928.6 Da
Enzyme (this compound)53,976.8 Da
Hydrolysis Rate0.12 μM/min⁻¹

Zinc Dependency and Reaction Mechanism

This compound belongs to the metalloprotease family, requiring Zn²⁺ for catalytic activity:

  • Active Site : Zn²⁺ coordinates with histidine residues to polarize the scissile peptide bond .

  • Nucleophilic Attack : Water molecule activated by Zn²⁺ cleaves the peptide bond .

  • Product Release : Peptide fragments dissociate, completing hydrolysis .

Structural Insights :

  • This compound exists as a dimer-tetramer equilibrium, with tetramers forming at higher concentrations .

  • Tetrameric symmetry enhances cross-linking of FtsZ filaments in bacterial cell division .

Stability and Inhibitor Resistance

  • Thermal Stability : Retains activity after prolonged incubation at 37°C .

  • Inhibitors : Resists EDTA-mediated inhibition unless pre-treated with denaturants .

Scientific Research Applications

Role in Bacterial Pathogenicity

ZapA's function as a virulence factor is well-documented. It has been shown to degrade immunoglobulins (IgA and IgG) and antimicrobial peptides such as human beta-defensin 1 (hBD1) and LL-37. This proteolytic activity diminishes the innate immune response, facilitating bacterial survival in hostile environments like the urinary tract .

Table 1: Summary of this compound's Proteolytic Activity

SubstrateEffect of this compound TreatmentReference
IgADegradation leading to immune evasion
hBD1Reduced antimicrobial activity
LL-37Inactivation through proteolysis

Biotechnological Applications

The unique properties of this compound have prompted research into its use in biotechnological applications. For instance, its ability to cleave specific peptide bonds can be harnessed in protein engineering and the development of novel therapeutic agents targeting bacterial infections.

Potential Therapeutic Uses

Research indicates that this compound could be utilized in developing new treatments for UTIs by targeting its proteolytic mechanisms. By inhibiting this compound activity, it may be possible to enhance the efficacy of existing antimicrobial therapies and reduce bacterial virulence .

Case Studies

Several studies have documented the implications of this compound in both basic research and applied sciences:

  • Study on Antimicrobial Resistance : A study demonstrated that strains of Proteus mirabilis lacking this compound exhibited significantly reduced virulence in animal models, suggesting that targeting this compound could be a viable strategy for managing UTIs .
  • Protein Engineering : Research into the structural biology of this compound has unveiled insights into its substrate specificity, which could inform the design of inhibitors that selectively block its activity without affecting other proteases .

Mechanism of Action

The mechanism of action of ZAPA involves its interaction with specific molecular targets and pathways. The carbamimidoylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid: A simple carboxylic acid with an unsaturated carbon-carbon bond.

    Thiourea: Contains a similar thiourea group but lacks the acrylic acid backbone.

    Carbamimidoyl Compounds: Other compounds containing the carbamimidoyl group but with different backbones.

Uniqueness

ZAPA is unique due to the combination of the carbamimidoylthio group with the acrylic acid backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-carbamimidoylsulfanylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYNZJBVNYDZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CSC(=N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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